molecular formula C23H22F3N3O2 B2484301 2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 921536-88-1

2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2484301
CAS No.: 921536-88-1
M. Wt: 429.443
InChI Key: OIIGSSDYNUYURN-UHFFFAOYSA-N
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Description

2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound with a complex structure that includes a quinoline moiety, a piperidine ring, and a trifluoromethylphenyl group

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of quinoline derivatives with biological targets. It may also serve as a lead compound in the development of new drugs due to its potential bioactivity.

Medicine

Medicinally, 2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the quinoline and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Intermediate: The quinoline moiety can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Piperidine Ring: The quinoline intermediate is then reacted with piperidine under basic conditions to introduce the piperidine ring.

    Attachment of the Trifluoromethylphenyl Group: The final step involves the coupling of the quinoline-piperidine intermediate with 3-(trifluoromethyl)phenyl acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline and piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can achieve reduction.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and piperidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the piperidine ring may interact with protein targets. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety.

    Piperidine Derivatives: Compounds such as piperidine itself and its derivatives used in pharmaceuticals.

    Trifluoromethylphenyl Compounds: Compounds like fluoxetine, which contains a trifluoromethyl group.

Uniqueness

2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the combination of these three functional groups in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2-piperidin-1-ylquinolin-8-yl)oxy-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O2/c24-23(25,26)17-7-5-8-18(14-17)27-21(30)15-31-19-9-4-6-16-10-11-20(28-22(16)19)29-12-2-1-3-13-29/h4-11,14H,1-3,12-13,15H2,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIGSSDYNUYURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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